pKa Modulation by 3-Fluorooxetane
The electron-withdrawing effect of the 3-fluorooxetane ring lowers the pKa of the benzylic alcohol relative to its non-fluorinated oxetane counterpart. While a direct pKa measurement for [4-(3-fluorooxetan-3-yl)phenyl]methanol has not been published, a systematic class-level study of 3,3-disubstituted oxetane carboxylic acids and amines demonstrated that fluorination decreases pKa values by up to three units (e.g., from ~4.5 to ~1.5 for carboxylic acids) compared to gem-dimethyl or cyclopropyl analogs [1]. By inference, the benzylic alcohol of [4-(3-fluorooxetan-3-yl)phenyl]methanol is expected to be a stronger hydrogen-bond donor than that of (4-(oxetan-3-yl)phenyl)methanol (CAS 1781691-11-9), impacting its performance as a ligand or enzyme inhibitor motif.
| Evidence Dimension | Acidity (pKa of benzylic alcohol) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be lower based on class-level fluorination effect |
| Comparator Or Baseline | (4-(Oxetan-3-yl)phenyl)methanol (CAS 1781691-11-9): pKa not reported; class-level non-fluorinated oxetane alcohol pKa ~14-15 |
| Quantified Difference | Predicted ΔpKa of up to -3 units based on analogous fluorinated oxetane acid/amine data [1] |
| Conditions | Inference based on experimental pKa measurements of 3-fluoroalkyl-substituted oxetane carboxylic acids and amines in aqueous solution |
Why This Matters
A lower pKa enhances hydrogen-bond donor strength, potentially improving target engagement in biological systems and altering solubility profiles in formulation development.
- [1] Litskan, E. V., et al. (2025). Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry – A European Journal, e202500940. DOI: 10.1002/chem.202500940 View Source
